molecular formula C14H21AsSn B12557712 Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane CAS No. 192649-64-2

Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane

Cat. No.: B12557712
CAS No.: 192649-64-2
M. Wt: 382.95 g/mol
InChI Key: WIGKVJRURVLIFZ-UHFFFAOYSA-N
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Description

Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is a chemical compound with the molecular formula C14H21AsSn This compound is notable for its unique structure, which includes both arsenic and tin atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane typically involves the reaction of trimethylstannyl derivatives with arsenic-containing compounds. One common method includes the use of trimethylstannylindene as a starting material, which reacts with dimethylarsine under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and tin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic and tin.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or organometallic reagents are employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Arsenic oxides (e.g., As2O3) and tin oxides (e.g., SnO2).

    Reduction: Lower oxidation state compounds of arsenic and tin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Trimethylstannyl Arylboronates: These compounds share the trimethylstannyl group and are used in similar synthetic applications.

    Dimethylarsine Derivatives: Compounds containing dimethylarsine groups exhibit similar reactivity and applications.

Uniqueness

Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane is unique due to the presence of both arsenic and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these elements.

Properties

CAS No.

192649-64-2

Molecular Formula

C14H21AsSn

Molecular Weight

382.95 g/mol

IUPAC Name

dimethyl-(1-trimethylstannylinden-1-yl)arsane

InChI

InChI=1S/C11H12As.3CH3.Sn/c1-12(2)11-8-7-9-5-3-4-6-10(9)11;;;;/h3-8H,1-2H3;3*1H3;

InChI Key

WIGKVJRURVLIFZ-UHFFFAOYSA-N

Canonical SMILES

C[As](C)C1(C=CC2=CC=CC=C21)[Sn](C)(C)C

Origin of Product

United States

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